

# Head-to-head comparison of VV116 and other nucleoside analogs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## A Comparative Analysis of VV116 and Other Nucleoside Analogs for Antiviral Therapy

This guide provides a head-to-head comparison of VV116, an orally administered nucleoside analog, with other prominent antiviral nucleoside analogs such as remdesivir, molnupiravir, and favipiravir. The comparison focuses on their mechanisms of action, antiviral efficacy based on experimental data, and clinical outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Overview of Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. They function by mimicking natural nucleosides, the building blocks of viral RNA or DNA. Upon incorporation into the nascent viral genome by the viral polymerase, these analogs disrupt the replication process. The primary target for the analogs discussed here is the RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses, including SARS-CoV-2.<sup>[1][2]</sup>

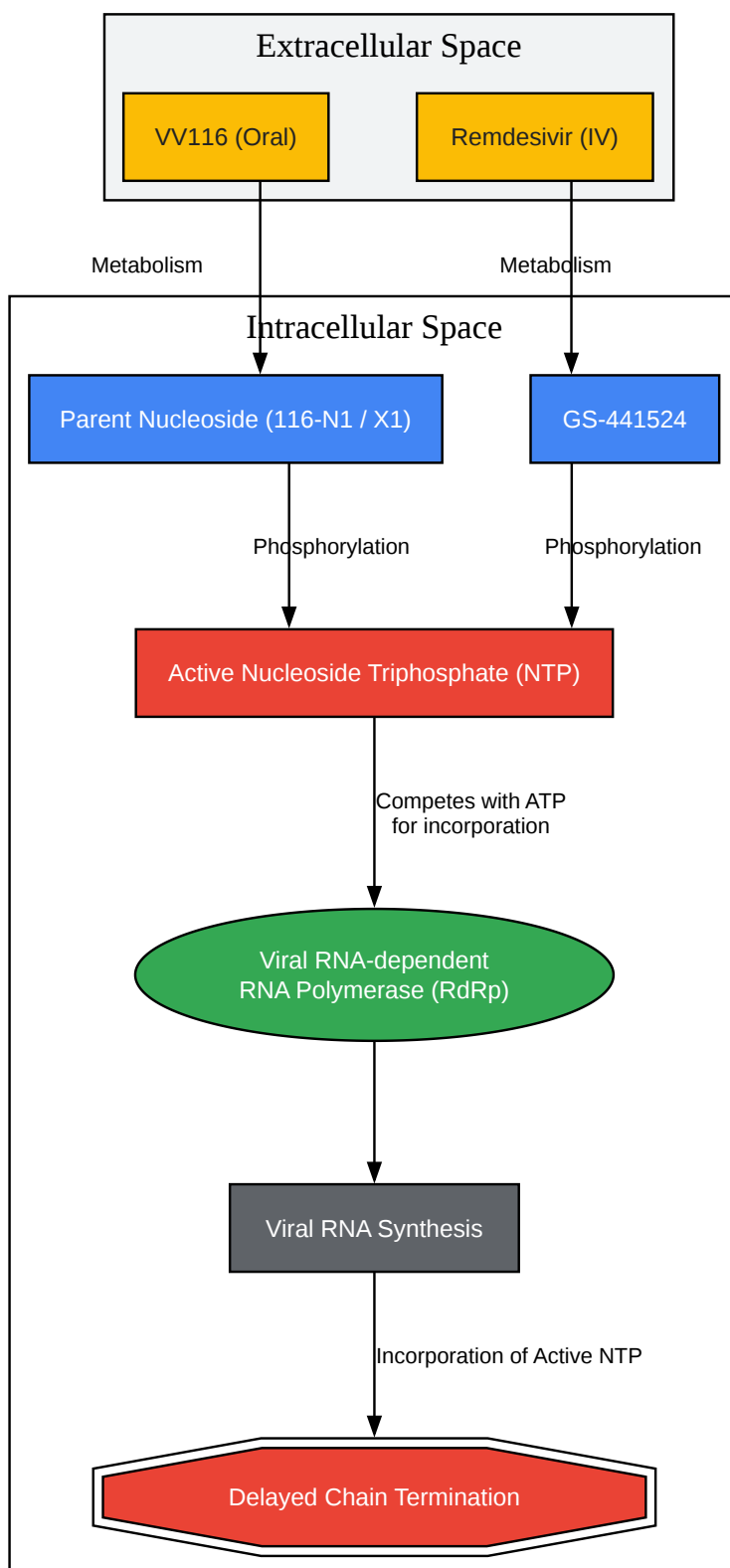
VV116 is a deuterated derivative of remdesivir's parent nucleoside, designed for improved oral bioavailability.<sup>[3][4]</sup> Like remdesivir, it targets the viral RdRp. Other analogs, such as molnupiravir and favipiravir, also target the RdRp but can employ different mechanisms to halt viral replication, such as inducing lethal mutations.<sup>[5][6][7]</sup>

## Mechanism of Action

The antiviral activity of these nucleoside analogs begins with their conversion into a pharmacologically active triphosphate form within the host cell. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the RdRp.

## VV116 and Remdesivir

Both VV116 and remdesivir are prodrugs that are metabolized intracellularly to the active nucleoside triphosphate (NTP) form.<sup>[3][8]</sup> VV116 is an oral prodrug of a deuterated form of GS-441524, while remdesivir is an intravenously administered phosphoramidate prodrug of GS-441524.<sup>[1][9][10]</sup> The active triphosphate metabolite, an analog of adenosine triphosphate (ATP), is incorporated into the viral RNA strand by the RdRp. This incorporation leads to delayed chain termination, effectively halting RNA synthesis after a few more nucleotides are added.<sup>[9][10][11]</sup> The deuteration of VV116 is intended to confer potential pharmacokinetic benefits.<sup>[1]</sup>

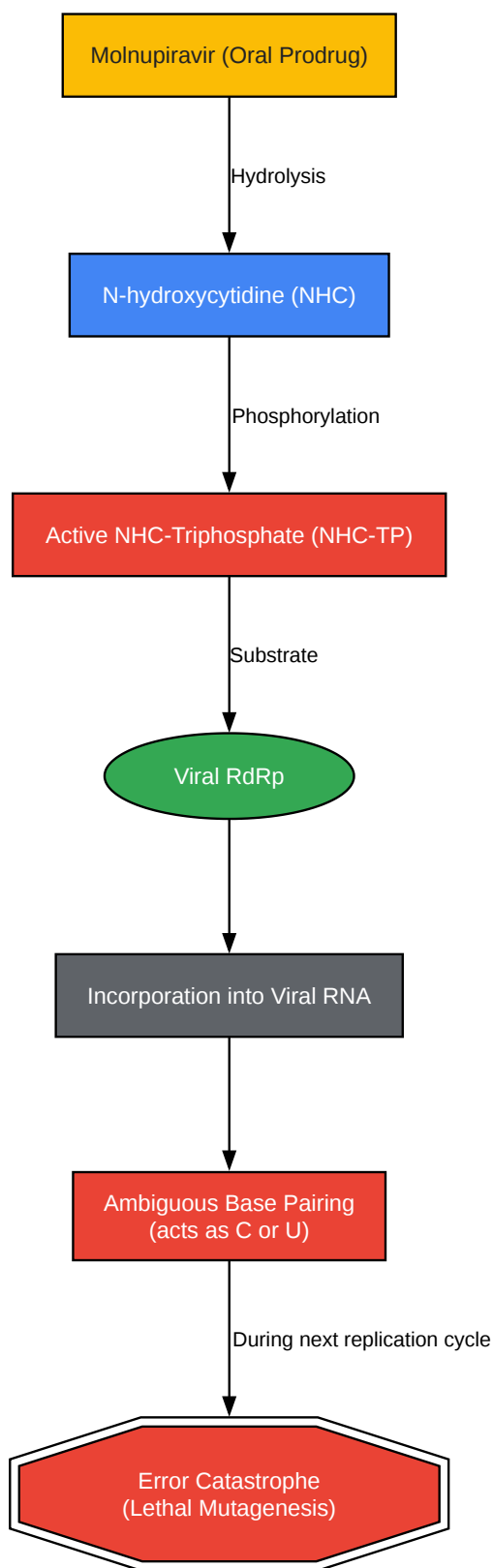


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Caption: Metabolic activation and mechanism of VV116 and Remdesivir.

## Molnupiravir

Molnupiravir is an oral prodrug of N-hydroxycytidine (NHC).[12] Inside the cell, it is converted to its active triphosphate form (NHC-TP).[5] NHC-TP can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine.[13] When the viral RdRp incorporates NHC-TP into the new RNA strand, it can be paired with either guanosine or adenosine in the template strand. This leads to an accumulation of mutations throughout the viral genome in subsequent replication cycles, a mechanism known as "viral error induction" or lethal mutagenesis, ultimately producing non-viable viruses.[5][14][15]

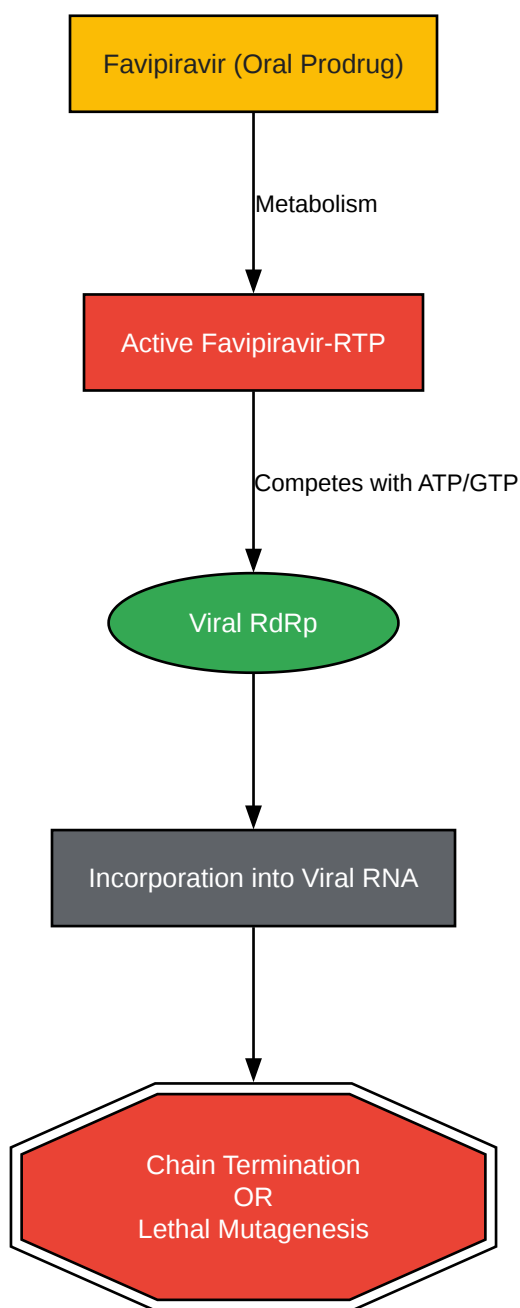


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Caption: Mechanism of action of Molnupiravir via lethal mutagenesis.

## Favipiravir

Favipiravir is also an oral prodrug that is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), within cells.[16][17] Favipiravir-RTP acts as a purine analog and is recognized by the viral RdRp. Its mechanism is debated, with evidence supporting two main hypotheses: it can either be incorporated into the viral RNA and cause chain termination, or it can induce lethal mutations, similar to molnupiravir.[7][16][18] The predominant mechanism may vary depending on the specific virus.[7]



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Caption: Dual mechanisms of action proposed for Favipiravir.

## Comparative Efficacy Data

The following tables summarize quantitative data from in vitro, in vivo, and clinical studies to compare the performance of VV116 with other nucleoside analogs.

### Table 1: General Characteristics of VV116 and Other Nucleoside Analogs

Feature	VV116	Remdesivir	Molnupiravir	Favipiravir
Parent Nucleoside	Deuterated GS-441524[1]	GS-441524[10]	N-hydroxycytidine (NHC)[12]	T-705 Ribo[17]
Administration	Oral[3]	Intravenous[9]	Oral[13]	Oral[16]
Primary Mechanism	Delayed Chain Termination[1][10]	Delayed Chain Termination[9][11]	Lethal Mutagenesis[5][15]	Lethal Mutagenesis / Chain Termination[7][16]
Target Enzyme	RNA-dependent RNA polymerase (RdRp)[19]	RNA-dependent RNA polymerase (RdRp)[8][11]	RNA-dependent RNA polymerase (RdRp)[5][12]	RNA-dependent RNA polymerase (RdRp)[6][16]

### Table 2: Comparative In Vitro Antiviral Activity (EC<sub>50</sub>, µM) Against Coronaviruses

Virus Strain	Cell Line	VV116	Remdesivir	GS-441524	NHC
SARS-CoV-2 (Delta)	Vero E6	0.45[1]	2.2[1]	-	-
SARS-CoV-2 (Omicron BA.1)	Vero E6	0.17[1]	0.54[1]	-	-
SARS-CoV-2 (Omicron BA.5)	Vero E6	0.15[1]	0.13[1]	-	-
HCoV-OC43	HCT-8	6.268[10]	-	-	-
HCoV-OC43	RD	~1.0-2.0[1]	>2.0[1]	~1.0[1]	>10[1]
HCoV-229E	MRC-5	2.351[10]	-	-	-
HCoV-229E	Huh-7	~1.0[1]	~2.0[1]	~1.0[1]	>10[1]
HCoV-NL63	Caco-2	2.097[10]	-	-	-
<p>EC<sub>50</sub> (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency.</p>					

**Table 3: Comparative In Vivo Efficacy in SARS-CoV-2 Infected Mice**



Treatment (Dose, BID)	Animal Model	Outcome Measure	Result
VV116 (100 mg/kg)	hACE2-transduced mice	Virus titers in lungs (Day 2 p.i.)	Below detection limit[20]
VV116 (100 mg/kg)	hACE2-transduced mice	Virus titers in lungs (Day 5 p.i.)	Below detection limit[20]
Molnupiravir (250 mg/kg)	hACE2-transduced mice	Virus titers in lungs (Day 2 p.i.)	Below detection limit[20]
Molnupiravir (500 mg/kg)	hACE2-transduced mice	Virus titers in lungs (Day 2 p.i.)	Below detection limit[20]
GS-621763 (oral)	K18-hACE2 mice	Viral Load, Lung Pathology	Similar efficacy to Molnupiravir[21]
GS-621763 is another oral prodrug of remdesivir's parent nucleoside, similar to VV116.			

**Table 4: Phase 3 Clinical Trial Outcomes: VV116 vs. Nirmatrelvir–Ritonavir (Paxlovid)**

Outcome Measure	VV116	Nirmatrelvir– Ritonavir	Finding
Median Time to Symptom Resolution	7 days[22]	7 days[22]	Non-inferiority met[22] [23]
Progression to Severe COVID-19	0%[22]	0%[22]	No difference observed[22]
Adverse Events	Fewer adverse events reported[23]	More adverse events reported[23]	VV116 had a better safety profile[23]
Viral Load Rebound	20.0%[24]	21.7%[24]	No significant difference[24]
Symptom Rebound	25.6%[24]	24.5%[24]	No significant difference[24]

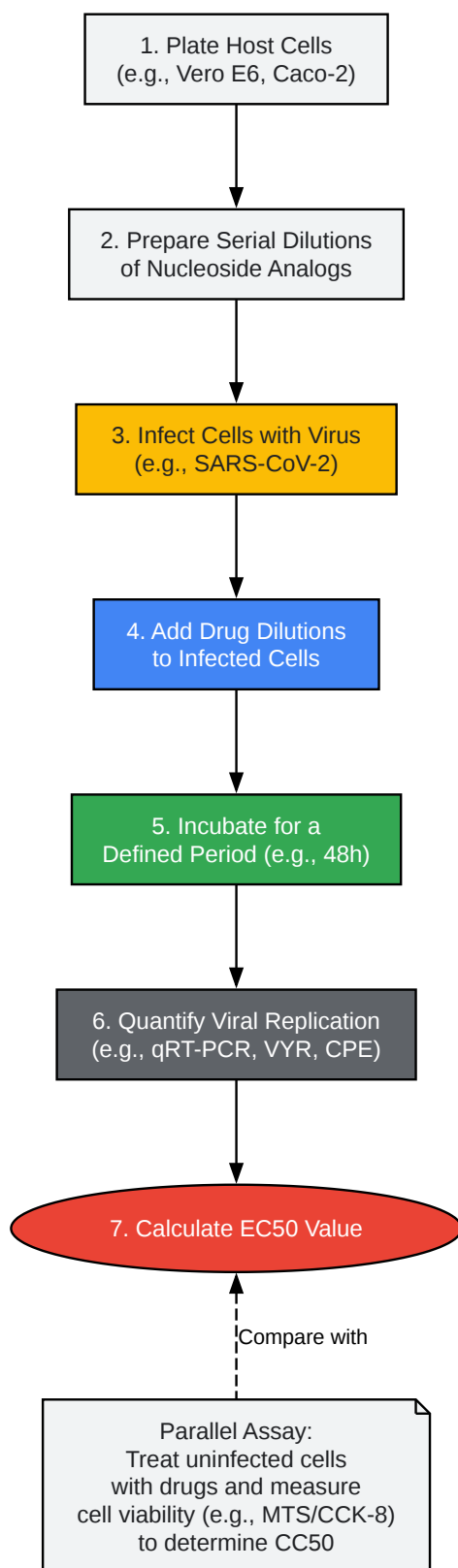
Note: Nirmatrelvir–Ritonavir is a protease inhibitor, not a nucleoside analog, but is a standard-of-care oral antiviral for COVID-19 and was used as a comparator in a key head-to-head clinical trial.[22][23]

## Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for the key experiments cited.

## In Vitro Antiviral Activity and Cytotoxicity Assays

The antiviral activity of nucleoside analogs is typically determined by measuring the reduction in viral replication in cell culture.



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Caption: General workflow for in vitro antiviral efficacy testing.

- Cell Culture: Appropriate host cells (e.g., Vero E6 for SARS-CoV-2, Caco-2 for HCoV-NL63) are seeded in multi-well plates and grown to near confluence.[\[10\]](#)[\[20\]](#)
- Compound Preparation: The nucleoside analogs are serially diluted to a range of concentrations.
- Infection and Treatment: Cells are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or shortly after, the diluted compounds are added to the wells.
- Incubation: The plates are incubated for a period (e.g., 24-72 hours) to allow for viral replication.
- Quantification: The extent of viral replication is measured. Common methods include:
  - Quantitative Reverse Transcription PCR (qRT-PCR): Measures the amount of viral RNA.[\[20\]](#)
  - Viral Yield Reduction (VYR) Assay: Measures the titer of infectious virus particles produced.[\[10\]](#)
  - Cytopathic Effect (CPE) Inhibition Assay: Visually assesses the protection of cells from virus-induced damage.[\[15\]](#)
- EC<sub>50</sub> Calculation: The concentration of the drug that inhibits viral replication by 50% (EC<sub>50</sub>) is calculated from the dose-response curve.[\[10\]](#)
- Cytotoxicity (CC<sub>50</sub>) Assay: In parallel, uninfected cells are treated with the same drug concentrations to measure cytotoxicity. Cell viability is assessed using assays like MTS or CCK-8. The concentration that reduces cell viability by 50% is the CC<sub>50</sub>.[\[4\]](#)[\[10\]](#) The Selectivity Index (SI = CC<sub>50</sub>/EC<sub>50</sub>) is often calculated to represent the therapeutic window of the drug.

## Animal Models for In Vivo Efficacy

Animal models are essential for evaluating the therapeutic efficacy and pharmacokinetics of antiviral drugs in a living organism.

- **Model Selection:** Small animal models that are susceptible to the virus are used. For SARS-CoV-2, this often requires genetically modified mice, such as those expressing the human ACE2 receptor (e.g., K18-hACE2 or hACE2-transduced mice), or other susceptible animals like Syrian hamsters or ferrets.[\[20\]](#)[\[21\]](#)[\[25\]](#)[\[26\]](#)
- **Infection:** Animals are intranasally inoculated with a defined dose of the virus.
- **Treatment:** Treatment with the antiviral drug (e.g., VV116) or a vehicle control is initiated at a specified time point post-infection. The drug is administered via the relevant route (e.g., oral gavage for VV116 and molnupiravir).[\[20\]](#)
- **Monitoring:** Animals are monitored daily for clinical signs of disease, such as weight loss and mortality.[\[10\]](#)
- **Endpoint Analysis:** At specific days post-infection, subgroups of animals are euthanized. Tissues, particularly the lungs, are harvested to quantify:
  - **Viral Load:** Measured by qRT-PCR (viral RNA copies) and plaque assays (infectious virus titers).[\[20\]](#)
  - **Pathology:** Histopathological examination of lung tissue to assess inflammation and damage.[\[20\]](#)
  - **Pulmonary Function:** In some studies, lung function is directly measured.[\[21\]](#)

## Conclusion

VV116 has emerged as a potent oral nucleoside analog with a mechanism of action similar to its parent compound, remdesivir. In vitro data demonstrate that VV116 has broad-spectrum activity against various human coronaviruses, with potency that is often comparable or superior to remdesivir, particularly against certain SARS-CoV-2 variants.[\[1\]](#) In vivo studies in mouse models confirm its efficacy in reducing viral load and lung pathology, performing similarly to other oral antivirals like molnupiravir.[\[20\]](#)[\[21\]](#)

Head-to-head clinical trials against the standard-of-care protease inhibitor nirmatrelvir-ritonavir have shown that VV116 is non-inferior in terms of clinical recovery time and exhibits a more favorable safety profile with fewer adverse events.[\[22\]](#)[\[23\]](#) The development of effective and

safe oral antivirals like VV116 is critical for managing ongoing and future viral threats, offering a valuable alternative to intravenous treatments and drugs with significant drug-drug interaction liabilities.

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- To cite this document: BenchChem. [Head-to-head comparison of VV116 and other nucleoside analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612199#head-to-head-comparison-of-vv116-and-other-nucleoside-analogs]

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